molecular formula C15H14O5 B1664412 Afzelechin CAS No. 2545-00-8

Afzelechin

Cat. No. B1664412
CAS RN: 2545-00-8
M. Wt: 274.27 g/mol
InChI Key: RSYUFYQTACJFML-DZGCQCFKSA-N
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Description

Synthesis Analysis

Afzelechin has been synthesized and used in various applications. For instance, it has been conjugated with silver nanoparticles . The silver nanoparticles were synthesized, functionalized with afzelechin, and characterized using UV-Visible spectroscopy . A difference of 20 nm was observed in surface plasmon resonance of bare and functionalized silver nanoparticles, indicating afzelechin conjugation with silver nanoparticles .


Chemical Reactions Analysis

Afzelechin has been involved in various chemical reactions. For instance, it has been used to functionalize silver nanoparticles . A difference of 20 nm was observed in surface plasmon resonance of bare and functionalized silver nanoparticles, indicating afzelechin conjugation with silver nanoparticles .


Physical And Chemical Properties Analysis

Afzelechin has a molar mass of 274.26 g/mol . It appears as a solid and its color ranges from white to light brown . More detailed physical and chemical properties, such as density, boiling point, and vapor pressure, can be found in its Safety Data Sheet .

Scientific Research Applications

Summary of the Application

In this application, Afzelechin is used to functionalize silver nanoparticles. The functionalized nanoparticles are then used in photonics applications .

Methods of Application or Experimental Procedures

Silver nanoparticles were synthesized and then functionalized with Afzelechin. The functionalization was confirmed using UV-Visible spectroscopy, which showed a difference of 20 nm in surface plasmon resonance between bare and functionalized silver nanoparticles . This indicates successful conjugation of Afzelechin with the silver nanoparticles .

The size and morphology of the synthesized silver nanoparticles were determined using atomic force microscopy (AFM). The sizes of the Afzelechin conjugated silver nanoparticles ranged from 3 to 10 nm with an average size of 8 nm .

Results or Outcomes Obtained

The results showed that the Afzelechin conjugated silver nanoparticles were 96.5% spherical and 3.5% spheroidal with an average size of 5 nm . The bare silver nanoparticles were 100% spherical with an average size of 4 nm . Both the fitting model and the AFM results showed a difference of 3 nm between the sizes of Afzelechin conjugated silver nanoparticles .

Safety And Hazards

When handling Afzelechin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Recently, de novo biosynthesis of afzelechin from glucose in microorganisms was achieved for the first time . This represents a promising direction for future research and applications of Afzelechin.

properties

IUPAC Name

(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYUFYQTACJFML-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300139
Record name (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afzelechin

CAS RN

2545-00-8
Record name Afzelechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afzelechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-2-(4-Hydroxyphenyl)-3,5,7-chromanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFZELECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W782YDV47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,510
Citations
FE King, JW Clark-Lewis, WF Forbes - Journal of the Chemical Society …, 1955 - pubs.rsc.org
A colourless waxy material was first removed from the shredded wood with boiling Light petroleum. Further extraction with boiling ether gave kaempferol (I; R= H), impure (+)-…
Number of citations: 56 pubs.rsc.org
SE Drewes, CW Taylor, AB Cunningham - Phytochemistry, 1992 - Elsevier
A new flavanol glycoside has been isolated from the bark of Cassipourea gerrardii. Its structure has been established from spectroscopic and hydrolytic studies as (+)-afzelechin 3-O-α-l-…
Number of citations: 39 www.sciencedirect.com
KC Wong, S Cao, X Dong, MC Law, TH Chan… - Nutrients, 2017 - mdpi.com
The present study was designed to characterize the bone protective effects of (−)-epiafzelechin (EAF), a flavan-3-ol, in mature ovariectomized mice model and its ability to stimulate …
Number of citations: 15 www.mdpi.com
UDC Reddy, AS Chawla, M Deepak… - … Journal of Plant …, 1999 - Wiley Online Library
A reverse‐phase high pressure liquid chromatographic method with an optimised extraction procedure for the quantitative estimation of bergenin and (+)‐afzelechin in different parts of …
SB Wan, TH Chan - Tetrahedron, 2004 - Elsevier
… The flavonoids afzelechin and epiafzelechin as well as their gallate esters were synthesized enantioselectively via Sharpless hydroxylation followed by regioselective cyclization. … In …
Number of citations: 52 www.sciencedirect.com
S Ali, M Rahim, P Fazil, MS Ahmad, A Ullah, MR Shah… - Coatings, 2021 - mdpi.com
The silver nanoparticles were synthesized, functionalized with afzelechin and characterized using UV-Visible spectroscopy. A difference of 20 nm was observed in surface plasmon …
Number of citations: 5 www.mdpi.com
WE Hillis, A Carle - Australian Journal of Chemistry, 1960 - CSIRO Publishing
Pyrogallol, (+)-catechin, and a new flavanol, (+)-afzelechin (3,5,7,4'-tetrahydroxy-flavan), have been isolated from the kino of Eucalyptue calophylla R.Br. Gallocatechin and epicatechin …
Number of citations: 49 www.publish.csiro.au
AB Cunningham, D Ferreira, JA Steenkamp… - Phytochemistry, 1992 - Elsevier
A new A-type proanthocyanidin has been isolated from the bark of Cassipourea gerrardii. Its structure has been established from spectroscopic studies as epiafzelechin-(4β→8, 2β→0→…
Number of citations: 19 www.sciencedirect.com
C Fu, H Wang, WL Ng, L Song, D Huang - Molecules, 2013 - mdpi.com
… afzelechin/epiafzelechin units. Clear peaks at 76 ppm and 84 ppm indicated that both stereoisomers (afzelechin… monomers to trimers consisting of afzelechin/epiafzelechin units with A-…
Number of citations: 21 www.mdpi.com
SE Drewes, CW Taylor - Phytochemistry, 1994 - Elsevier
… , afzelechin-3-0-zt.rhamnopyranoside (1) [I] and epiafzelechin-(4/?+8, 2fi-+0+7)-ent-afzelechin … dimeric afzelechin derivative which bears a methoxyl group at C-7 of the upper A-ring. …
Number of citations: 21 www.sciencedirect.com

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